(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline
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Overview
Description
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This specific compound is characterized by its unique stereochemistry and the presence of two methyl groups at the 2 and 4 positions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline can be achieved through several methods. One common approach is the Skraup quinoline synthesis, which involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . This method can be modified to improve yields and control reaction conditions by using various catalysts and reaction modifiers .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
Scientific Research Applications
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Mechanism of Action
The mechanism of action of (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act on dopamine receptors, exhibiting both agonist and antagonist properties. This dual activity is due to its ability to bind to dopamine receptors and modulate their activity, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- (4aS,10bS)-4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
- (4aR,10bS)-cis- and (4aS,10bS)-trans-octahydrobenzo[f]quinoline
Uniqueness
(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research .
Properties
CAS No. |
81873-35-0 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(4aS,10bS)-2,4-dimethyl-4a,5,6,10b-tetrahydro-3H-benzo[f]quinoline |
InChI |
InChI=1S/C15H19N/c1-11-9-14-13-6-4-3-5-12(13)7-8-15(14)16(2)10-11/h3-6,9,14-15H,7-8,10H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
ZUMIIVFYBVDSAZ-GJZGRUSLSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CCC3=CC=CC=C23)N(C1)C |
Canonical SMILES |
CC1=CC2C(CCC3=CC=CC=C23)N(C1)C |
Origin of Product |
United States |
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